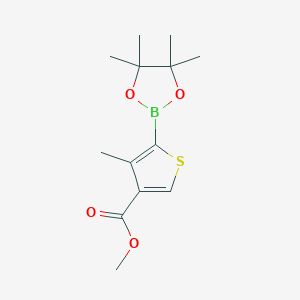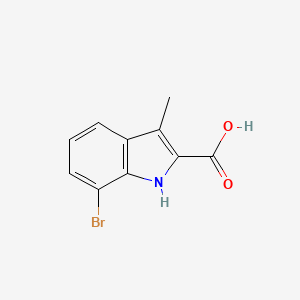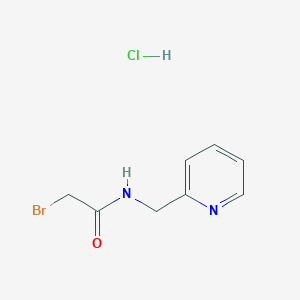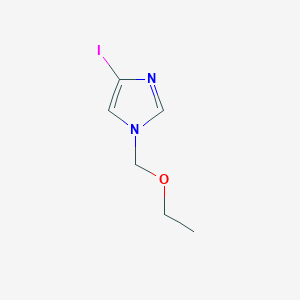
Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives often involves palladium-catalyzed Suzuki cross-coupling reactions . For example, 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide can be used with several arylboronic acids to produce a series of novel pyridine derivatives .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For instance, 5-bromopyrimidine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
5-Bromo-4-(bromomethyl)-2-methoxypyridine: serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its potential as a precursor for synthesizing derivatives with enhanced biological activities. For instance, a study reported the efficient synthesis of pyridine derivatives via Suzuki cross-coupling reactions. These derivatives exhibited anti-thrombolytic and biofilm inhibition activities. Compound 4b, in particular, demonstrated significant clot lysis in human blood.
Agrochemicals
The trifluoromethylpyridine (TFMP) moiety, which shares structural similarities with our compound, has applications in agrochemicals. TFMP derivatives are used as building blocks for developing herbicides, fungicides, and insecticides. Although direct studies on our specific compound are limited, its structural features suggest potential in this field .
Material Science
Pyridine derivatives often find applications in liquid crystal technology. Theoretical studies using density functional theory (DFT) have explored the electronic properties of pyridine derivatives. These compounds can serve as chiral dopants, influencing liquid crystal behavior. Researchers investigate their molecular orbitals, reactivity indices, and electrostatic potentials to understand their suitability for this purpose .
Crystal Engineering
Chiral sulfonamides, including pyridine derivatives, play a crucial role in crystal engineering. By synthesizing enantiomers and studying their stereostructures, researchers gain insights into crystal packing and intermolecular interactions. X-ray diffraction (XRD) and optical methods help characterize these compounds .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . This can lead to the formation of covalent bonds with biological macromolecules, potentially altering their function .
Result of Action
Given the compound’s potential reactivity, it may cause modifications to proteins or other macromolecules, which could have various downstream effects .
Propiedades
IUPAC Name |
5-bromo-4-(bromomethyl)-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRASONJHDZGJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163914-13-4 | |
| Record name | 5-bromo-4-(bromomethyl)-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-](/img/structure/B3244862.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 6-chloro-](/img/structure/B3244869.png)



![2-[(3,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B3244901.png)
